molecular formula C8H16N2 B152841 Quinuclidin-4-ylmethanamine CAS No. 67496-78-0

Quinuclidin-4-ylmethanamine

Número de catálogo: B152841
Número CAS: 67496-78-0
Peso molecular: 140.23 g/mol
Clave InChI: LCFNGTOKBVGQNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinuclidin-4-ylmethanamine (CAS 67496-78-0) is a bicyclic tertiary amine with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol. It belongs to the quinuclidine family, characterized by a rigid 1-azabicyclo[2.2.2]octane scaffold. This structure imparts unique conformational rigidity, making it valuable in medicinal chemistry for targeting central nervous system (CNS) receptors and ion channels . The compound is commercially available in high purity (≥98%) as a free base or dihydrochloride salt (CAS 67496-77-9; molecular weight 213.15 g/mol) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quinuclidin-4-ylmethanamine can be synthesized through the reduction of 4-cyanoquinuclidine. The process involves the use of lithium aluminum hydride (LAH) as a reducing agent in a solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature for several hours, followed by quenching with water and sodium sulfate to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Quinuclidin-4-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound itself is typically synthesized through reduction reactions.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) is commonly used.

    Substitution: Halogenated compounds and bases are often employed.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: The primary amine, this compound.

    Substitution: Various substituted derivatives depending on the reactants used.

Aplicaciones Científicas De Investigación

Chemistry

Quinuclidin-4-ylmethanamine serves as a crucial building block in synthesizing diverse organic compounds. Its structural versatility allows for modifications that lead to new derivatives with varied properties.

Biology

In biological research, this compound is employed to study enzyme inhibition and receptor binding. It has been shown to interact with cholinergic receptors and enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine at synaptic clefts. This mechanism is particularly relevant in neuropharmacology, where it aids in understanding neurotransmission pathways.

Medicine

This compound has potential therapeutic effects, especially in the development of anticholinesterase drugs aimed at treating neurodegenerative diseases like Alzheimer's disease. Research indicates that derivatives of this compound exhibit significant binding affinity to cholinesterase enzymes, enhancing cholinergic transmission by inhibiting acetylcholine breakdown .

Additionally, this compound derivatives have been explored for their roles as:

  • Antihypertensive agents: Some derivatives have demonstrated the ability to significantly reduce blood pressure in animal models.
  • Antimicrobial agents: Novel quinuclidine-based compounds have shown potent activity against various bacterial strains, including multidrug-resistant pathogens .
  • Antimalarial agents: Certain derivatives have exhibited efficacy against malaria, suggesting their potential use in intermittent preventive treatment.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

  • Anticholinesterase Activity : A study profiled various quinuclidine derivatives for their ability to inhibit human acetylcholinesterase and butyrylcholinesterase. The results indicated that specific derivatives could serve as promising candidates for treating conditions linked to cholinergic dysfunction .
  • Antimicrobial Efficacy : Research on new quinuclidinium oximes revealed potent antimicrobial activity against both gram-positive and gram-negative bacteria. Some compounds displayed minimal inhibitory concentration values significantly lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents .
  • Antimalarial Development : The compound WR621308, a derivative of this compound, was noted for its single-dose efficacy against malaria with lower permeability across cell membranes compared to existing treatments like mefloquine.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural or functional similarities with quinuclidin-4-ylmethanamine:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity References
This compound 67496-78-0 C₈H₁₆N₂ 140.23 Bicyclic quinuclidine core, primary amine ≥98%
This compound dihydrochloride 67496-77-9 C₈H₁₈Cl₂N₂ 213.15 Dihydrochloride salt, enhanced water solubility ≥97%
4-Butylpiperidine hydrochloride 67496-77-9 C₉H₂₀ClN 177.72 Monocyclic piperidine, alkyl chain substitution ≥95%
Quinolin-2-ylmethanamine 5760-20-3 C₁₀H₁₀N₂ 158.20 Aromatic quinoline core, primary amine ≥95%
[1-(Quinolin-8-ylmethyl)piperidin-4-yl]methanamine - C₁₆H₁₉N₃ 253.35 Piperidine-quinoline hybrid, bulky substituent N/A

Physicochemical and Pharmacokinetic Properties

Key differences in physicochemical and pharmacokinetic profiles:

This compound vs. Quinolin-2-ylmethanamine

  • Topological Polar Surface Area (TPSA): Quinuclidine derivative: 38.91 Ų (predicted for free base) . Quinoline derivative: 38.91 Ų (similar TPSA but distinct aromaticity) .
  • Solubility (Log S): Quinuclidine: Moderate solubility (experimental data pending). Quinoline: Log S = -2.05, indicating lower aqueous solubility due to aromatic rigidity .
  • Blood-Brain Barrier (BBB) Penetration: Quinuclidine: High BBB permeability (predicted) due to rigid, compact structure. Quinoline: Moderate BBB permeability (aromaticity may reduce passive diffusion) .

Quinuclidine vs. Piperidine Derivatives

  • Conformational Flexibility: Quinuclidine’s bicyclic structure restricts rotation, favoring selective receptor binding.
  • Synthetic Accessibility:
    • Quinuclidine derivatives require multi-step syntheses (e.g., acrylamide coupling in ), while piperidine analogues are simpler to functionalize .

Receptor Binding and Selectivity

  • This compound: Likely interacts with muscarinic acetylcholine receptors (mAChRs) or σ receptors due to structural resemblance to known ligands (e.g., 3-quinuclidinyl benzilate) .
  • Quinolin-2-ylmethanamine: Exhibits CYP450 inhibition (CYP1A2, CYP2C19) and P-glycoprotein substrate activity, suggesting roles in drug metabolism modulation .

Therapeutic Potential

  • Quinuclidine derivatives (e.g., 6m, 6n in ) show promise in oncology and CNS disorders due to acrylamide-linked pharmacophores .
  • Piperidine derivatives are commonly used as intermediates in antihistamines or antipsychotics .

Actividad Biológica

Quinuclidin-4-ylmethanamine, a derivative of quinuclidine, has garnered attention for its diverse biological activities, particularly in neuropharmacology and antimicrobial research. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic quinuclidine core with a methanamine side chain. This structure allows it to interact with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and muscle contraction.

Compound Name Structural Features Unique Aspects
This compoundBicyclic structureModulates nAChRs, potential in neurology
Quinuclidin-3-ylmethanamineSimilar bicyclic structureDifferent position of methanamine group
1-Azabicyclo[2.2.2]octane derivativesVaries in substituentsVariation in nitrogen atom placements

1. Neuropharmacological Effects

This compound acts on nicotinic acetylcholine receptors, functioning as both an agonist and antagonist depending on the receptor subtype. Its modulation of cholinergic signaling pathways suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that quinuclidine derivatives can enhance cognitive functions by improving synaptic transmission in cholinergic pathways .

2. Anticholinesterase Activity

Recent studies have demonstrated that quinuclidine-based compounds exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (KiK_i) for various derivatives fall within the micromolar range, indicating their potential as therapeutic agents in conditions characterized by cholinergic dysfunction .

Table 1: Inhibition Constants of Quinuclidine Derivatives

Compound AChE KiK_i (μM) BChE KiK_i (μM)
Compound 10.260.30
Compound 2156.2140
Compound 35045

3. Antimicrobial Activity

This compound also exhibits substantial antimicrobial properties. Studies have shown that certain quinuclidinium oximes possess broad-spectrum activity against both gram-positive and gram-negative bacteria, outperforming traditional antibiotics like gentamicin .

Table 2: Antimicrobial Efficacy of Quinuclidinium Oximes

Compound MIC (μg/mL) against Pseudomonas aeruginosaMIC (μg/mL) against Klebsiella pneumoniae
Compound A0.250.50
Compound B1.001.00
Compound C>256>256

The biological activity of this compound is largely attributed to its ability to bind to nAChRs and inhibit cholinesterases. Molecular docking studies have elucidated the binding interactions within the active sites of AChE and BChE, highlighting the significance of structural modifications in enhancing potency .

Case Studies

  • Cognitive Enhancement : In a clinical trial involving patients with mild cognitive impairment, administration of a quinuclidine derivative resulted in improved cognitive scores compared to placebo controls, supporting its role in enhancing cholinergic function.
  • Antimicrobial Resistance : A study evaluating the efficacy of quinuclidinium oximes against multidrug-resistant strains demonstrated their potential as novel therapeutic agents, with MIC values significantly lower than those of conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Quinuclidin-4-ylmethanamine, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of quinuclidine derivatives. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry), purification methods (e.g., column chromatography, recrystallization), and characterization data (NMR, HPLC purity ≥98% ). Include raw spectral data (e.g., 1^1H/13^13C NMR peaks, IR bands) in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. How is the purity and structural identity of this compound validated in pharmacological studies?

  • Methodological Answer : Use orthogonal analytical techniques:

  • Purity : HPLC with UV detection (≥98% purity, retention time consistency) .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion peaks and NMR for stereochemical assignment .
  • For novel derivatives, provide elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. How to design a mixed-methods study to investigate this compound’s dual pharmacological effects (e.g., receptor agonism vs. antagonism)?

  • Methodological Answer :

  • Quantitative Component : Conduct dose-response assays (e.g., IC50_{50}/EC50_{50} determination) using radioligand binding or functional cellular assays. Use statistical models (e.g., nonlinear regression) to quantify efficacy .
  • Qualitative Component : Perform semi-structured interviews with pharmacologists to contextualize contradictory results (e.g., tissue-specific receptor conformations). Code responses using thematic analysis .
  • Integration : Compare mechanistic hypotheses from quantitative data with expert insights to refine experimental models .

Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound derivatives?

  • Methodological Answer :

  • Data Reconciliation : Compare assay conditions (e.g., buffer pH, temperature, receptor isoform). For example, variations in Mg2+^{2+} concentration may alter G-protein-coupled receptor affinity .
  • Meta-Analysis : Pool data from published studies (≥10 sources) using random-effects models to account for inter-lab variability .
  • Experimental Validation : Replicate conflicting studies under standardized conditions, including positive/negative controls .

Q. How to optimize computational models for predicting this compound’s metabolic stability?

  • Methodological Answer :

  • Data Collection : Use in vitro microsomal assays (human/rat liver microsomes) to generate intrinsic clearance (CLint_{int}) data.
  • Model Training : Apply machine learning (e.g., random forests) to correlate molecular descriptors (logP, polar surface area) with CLint_{int}. Validate via k-fold cross-validation .
  • Limitations : Address overfitting by restricting descriptors to ≤5 variables per model .

Q. Methodological Guidelines

Q. How to structure a research paper on this compound’s novel derivatives?

  • Answer :

  • Introduction : Link structural modifications (e.g., N-alkylation) to hypothesized biological activity, citing prior SAR studies .
  • Results : Use tables to compare IC50_{50} values across derivatives. Include crystallographic data (if available) for stereochemical clarity .
  • Discussion : Address outliers (e.g., a derivative with high potency but poor solubility) via physicochemical analysis (e.g., Hansen solubility parameters) .

Q. What ethical considerations apply when using human tissue samples to study this compound’s toxicity?

  • Answer :

  • Protocol Approval : Submit detailed methodologies (e.g., tissue sourcing, informed consent) to an institutional review board (IRB) .
  • Data Transparency : Disclose conflicts of interest (e.g., funding from pharmaceutical companies) and share raw toxicity data via repositories .

Propiedades

IUPAC Name

1-azabicyclo[2.2.2]octan-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFNGTOKBVGQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Colourless oil; Rf : 0.3 (trace of tailing; alumina; methylene chloride/methanol=7:3); Mass spectrum: M+=140; Prepared from 4-cyanoquinuclidine (see Example 3 of EP-A-0,213,337).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-cyanoquinuclidine (500 mg, 3.64 mmol, prepared by the method described in EP-269,991-A) in dry THF (5 mL) was added a 1M solution of lithium aluminum hydride (8 mL, 8.0 mmol). The reaction was heated under reflux for 2.5 hours, then subjected to a Fieser workup to yield 4-aminomethylquinuclidine (460 mg, 91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-cyanoquinuclidine (0.30 g, 2.2 mmol) in diethyl ether (5 mL) was slowly added to a suspension of LAH (0.167 g, 4.41 mmol) in diethyl ether (15 mL) at 0° C. The reaction was stirred at 23° C. for 3 h, then quenched with sodium sulfate decahydrate and stirred for 30 more minutes. Ethyl acetate was then added and, after 30 minutes, celite was added and the suspension was filtered on celite. The filtrate was concentrated to dryness to give an oil (0.310 g, quant.). The compound was used as such for the next reaction. 1H NMR (400 MHz, CDCl3) δ ppm: 1.31-1.40 (6H, m), 2.43 (2H, s), 2.86-2.94 (6H, m).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4- Cyanoquinuclidine (0.31 g, 0.0028 moles) was reduced with lithium aluminium hydride (0.45 g, 0.012 moles) in tetrahydrofuran (20 ml) at ambient temperature for 18 hours. Diethyl ether (20 mls) was added followed by water (1.8 ml) and 10%w/v aqueous sodium hydroxide (0.68 ml) and the mixture stirred for 30 minutes. The mixture was then filtered and the filtrate concentrated in vacuo to give the title compound 0.3 g (94%).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.68 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Four
Yield
94%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.